Product packaging for 5-cyclopropylpentan-1-ol(Cat. No.:CAS No. 60129-11-5)

5-cyclopropylpentan-1-ol

Cat. No.: B6152113
CAS No.: 60129-11-5
M. Wt: 128.2
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Description

5-Cyclopropylpentan-1-ol is a chemical compound that is For Research Use Only and is not intended for diagnostic or therapeutic use. The cyclopropyl group in its structure is a feature of interest in medicinal and synthetic chemistry. A review of scientific literature indicates that complex molecules containing cyclopropyl groups, such as the antifungal natural product FR-900848, have been the subject of advanced synthetic studies due to their unique structural properties and biological activities . As an alcohol, it can serve as a versatile synthetic intermediate; for instance, pentan-1-ol (a structural analog) is utilized as a solvent for chemical reactions such as the hydrolysis of polymers like PET . Researchers may investigate this compound for applications in organic synthesis, including its use as a building block for more complex molecular architectures or in the development of novel materials. Specific properties, mechanisms of action, and detailed research applications for this particular compound are not fully characterized in the available public literature and represent an area for further investigation.

Properties

CAS No.

60129-11-5

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 5 Cyclopropylpentan 1 Ol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group in 5-cyclopropylpentan-1-ol serves as a versatile handle for a variety of chemical transformations, including oxidation, substitution, and derivatization reactions.

Selective Oxidation Reactions

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. pressbooks.pubmasterorganicchemistry.com In the case of this compound, selective oxidation can yield either 5-cyclopropylpentanal (B2521371) or 5-cyclopropylpentanoic acid, depending on the chosen reagent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions utilized in the Swern oxidation. masterorganicchemistry.com These "weak" oxidants are known to halt the oxidation at the aldehyde stage. masterorganicchemistry.com For instance, the use of Dess-Martin periodinane in dichloromethane (B109758) is a modern and effective method for this transformation. pressbooks.pub

Conversely, "strong" oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize a primary alcohol to a carboxylic acid. masterorganicchemistry.com The reaction with KMnO₄ is often carried out in a basic aqueous solution with heating. pressbooks.pub It's important to note that the corresponding aldehyde is an intermediate in this process but is usually not isolated as it is rapidly oxidized further. pressbooks.pub The stability of the cyclopropane (B1198618) ring under these oxidative conditions is a key consideration, as harsh conditions can sometimes lead to ring-opening. nih.gov

Table 1: Selective Oxidation Reactions of this compound

ProductReagent(s)Reaction Type
5-CyclopropylpentanalPyridinium chlorochromate (PCC)Weak Oxidation
5-CyclopropylpentanalDess-Martin periodinane (DMP)Weak Oxidation
5-CyclopropylpentanalSwern Oxidation (e.g., oxalyl chloride, DMSO, triethylamine)Weak Oxidation
5-Cyclopropylpentanoic acidPotassium permanganate (KMnO₄)Strong Oxidation
5-Cyclopropylpentanoic acidChromic acid (H₂CrO₄)Strong Oxidation

Nucleophilic Substitution Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups. matanginicollege.ac.inwikipedia.org This is a common strategy for functional group interconversion. matanginicollege.ac.in

A typical approach involves converting the alcohol into an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). For example, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert this compound into the corresponding 1-bromo-5-cyclopropylpentane or 1-chloro-5-cyclopropylpentane. These alkyl halides are then susceptible to attack by a wide range of nucleophiles.

Alternatively, the alcohol can be converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 5-cyclopropylpentyl tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or thiolates (RS⁻). masterorganicchemistry.com

These reactions proceed via either an Sₙ1 or Sₙ2 mechanism, largely dependent on the reaction conditions and the structure of the substrate. savemyexams.com For a primary alcohol like this compound, the Sₙ2 mechanism is generally favored, involving a backside attack by the nucleophile. savemyexams.comksu.edu.sa

Table 2: Nucleophilic Substitution Precursors from this compound

PrecursorReagent(s)Leaving Group
1-Bromo-5-cyclopropylpentanePBr₃ or HBrBr⁻
1-Chloro-5-cyclopropylpentaneSOCl₂ or HClCl⁻
5-Cyclopropylpentyl tosylateTsCl, pyridineOTs⁻

Esterification and Etherification Studies

The primary alcohol of this compound can readily undergo esterification and etherification to form a variety of derivatives.

Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters from alcohols and carboxylic acids. nih.gov For instance, reacting this compound with acetic anhydride (B1165640) would yield 5-cyclopropylpentyl acetate. The use of more complex carboxylic acids can introduce a wide range of functionalities. nih.gov

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comscienceinfo.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comvaia.com To synthesize an ether from this compound, it would first be treated with a strong base like sodium hydride (NaH) to form sodium 5-cyclopropylpentoxide. This alkoxide can then be reacted with an alkyl halide, such as methyl iodide, to produce 1-methoxy-5-cyclopropylpentane. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comscienceinfo.com

Table 3: Example Esterification and Etherification Products

Reaction TypeReactant(s)Product
EsterificationAcetic anhydride, pyridine5-Cyclopropylpentyl acetate
Etherification1. NaH; 2. CH₃I1-Methoxy-5-cyclopropylpentane

Cyclopropane Ring Reactivity

The cyclopropane ring, with its inherent strain, is susceptible to reactions that lead to ring-opening or rearrangement, providing pathways to more complex molecular architectures.

Ring-Opening Reactions and Associated Mechanisms

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, including acid catalysis and hydrogenolysis.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. nih.govstackexchange.com The regioselectivity of the ring-opening is often influenced by the stability of the resulting carbocation. For monosubstituted cyclopropanes, this can lead to a mixture of products. nih.gov The reaction of this compound under acidic conditions could potentially lead to the formation of various isomeric octenols, depending on which C-C bond of the cyclopropane ring is cleaved and the subsequent rearrangement of the carbocation intermediate. The mechanism can be complex, sometimes involving Sₙ1-type pathways. nih.govuni-regensburg.de

Hydrogenolysis: Catalytic hydrogenation can also induce the cleavage of the cyclopropane ring. This reaction, often carried out with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), results in the saturation of the ring to form a propane (B168953) unit. beilstein-journals.org For this compound, hydrogenolysis would be expected to yield 2-methyloctan-1-ol (B1329788) and n-octan-1-ol as potential products, depending on the site of ring cleavage.

Table 4: Potential Products of Cyclopropane Ring-Opening

Reaction TypeConditionsPotential Product(s)
Acid-Catalyzed Ring OpeningStrong acid (e.g., H₂SO₄)Isomeric octenols
HydrogenolysisH₂, Pd/C2-Methyloctan-1-ol, n-Octan-1-ol

Rearrangement Chemistry of the Cyclopropyl (B3062369) Unit

The cyclopropyl group can participate in various rearrangement reactions, often thermally or photochemically induced, to form new carbocyclic frameworks.

A well-known example is the vinylcyclopropane (B126155) rearrangement , where a vinylcyclopropane isomerizes to a cyclopentene (B43876) upon heating. wikipedia.orgorganicreactions.orgwikiwand.com While this compound itself is not a vinylcyclopropane, it could be chemically modified to introduce a vinyl group adjacent to the cyclopropane ring. For example, oxidation to 5-cyclopropylpentanal followed by a Wittig reaction could install the necessary vinyl group. The subsequent thermal rearrangement of this vinylcyclopropane derivative would lead to a substituted cyclopentene. These rearrangements can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, with the operative pathway being highly dependent on the substrate's structure. wikiwand.com The high temperatures often required for these rearrangements can be a limitation. wikipedia.orgwikiwand.com

Other rearrangements can be initiated by the formation of a cationic center adjacent to the cyclopropane ring, as seen in cyclopropylcarbinyl cation rearrangements. nih.gov These rearrangements can be complex, leading to ring-expanded products like cyclobutenes or homoallylic systems. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. researchgate.net For a molecule like this compound, the strained cyclopropane ring could potentially act as a three-carbon component in formal cycloaddition reactions, such as a [3+2] cycloaddition with olefins or other dipolarophiles. bohrium.comacs.org These reactions typically require activation, often through the introduction of donor-acceptor substitution patterns on the cyclopropane ring, to facilitate ring-opening.

However, there is no specific research documenting the participation of the unsubstituted cyclopropyl group in this compound in such cycloaddition reactions. The reactivity of the cyclopropyl group in this molecule, being distant from the activating influence of the hydroxyl group, is not expected to be high under typical cycloaddition conditions without specific catalytic activation. Literature that covers cycloadditions of cyclopropyl-containing molecules invariably focuses on substrates with activating groups, such as ketones or esters, directly attached to the ring, which is not the case for this compound. researchgate.netacs.org

Chemoselectivity, Regioselectivity, and Stereoselectivity in this compound Transformations

The study of selectivity is fundamental to understanding and predicting the outcomes of chemical reactions. For this compound, several selectivity questions would be pertinent if reaction data were available:

Chemoselectivity : This refers to the preferential reaction of one functional group over another. In this compound, a key question would be the selective reaction of the primary alcohol (e.g., oxidation, esterification) versus a reaction involving the cyclopropane ring (e.g., ring-opening). General principles of alcohol chemistry suggest that the primary hydroxyl group would be the more reactive site for many common transformations. For instance, chemoselective oxidation of primary alcohols in the presence of other functional groups is a well-established field. organic-chemistry.org However, without specific studies on this molecule, it is not possible to detail the competitive reactivity under various conditions.

Regioselectivity : This concerns the specific site at which a reaction occurs. For reactions involving the cyclopropane ring, regioselectivity would dictate which of the C-C bonds in the three-membered ring is cleaved. This is often influenced by steric and electronic factors of substituents on the ring, which are absent in the parent cyclopropyl group of this molecule.

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. saskoer.ca As this compound is an achiral molecule, stereoselectivity would become relevant in reactions that create one or more new stereocenters. For example, an asymmetric epoxidation of a derivative or an addition to a carbonyl created from the alcohol could be stereoselective. While general methods for the stereoselective synthesis and reactions of cyclopropyl alcohols are known, nih.govorganic-chemistry.orgunl.pt their application to or analysis for this compound has not been reported.

Advanced Spectroscopic and Structural Characterization of 5 Cyclopropylpentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-cyclopropylpentan-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³C (¹³C) signals, providing insights into the molecule's connectivity and three-dimensional structure.

The structural framework of this compound can be pieced together using a suite of NMR experiments.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, the signals can be predicted based on known chemical shifts of similar fragments. chemicalbook.comnih.gov The protons of the cyclopropyl (B3062369) ring are expected to appear in the highly shielded upfield region (approx. 0.1-0.8 ppm) with complex splitting patterns due to geminal and vicinal coupling. caltech.edu The protons of the pentyl chain (CH₂) would resonate between approximately 1.2 and 1.6 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are deshielded and would appear further downfield, typically around 3.6 ppm as a triplet. pressbooks.pub The hydroxyl proton (-OH) signal is expected to be a broad singlet with a chemical shift that can vary depending on concentration and solvent. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon attached to the hydroxyl group (C1) is the most deshielded of the aliphatic carbons, predicted to be around 62 ppm. libretexts.org The carbons of the pentyl chain would appear in the 20-40 ppm range. The cyclopropyl ring carbons are characteristically found in the upfield region, typically below 15 ppm. nih.gov

2D NMR Spectroscopy : To confirm the assignments and establish connectivity, several 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton coupling networks. It would show correlations between adjacent protons in the pentyl chain and connect the chain to the methine proton of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with its directly attached carbon signal, allowing for definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the protons of the -CH₂OH group to the C2 carbon, confirming the position of the alcohol function. semanticscholar.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analogous compounds and standard chemical shift increments.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
1 (-CH₂OH)~3.6 (t)~62C2, C3
2 (-CH₂-)~1.6~32C1, C3, C4
3 (-CH₂-)~1.4~29C1, C2, C4, C5
4 (-CH₂-)~1.3~30C2, C3, C5, C6
5 (-CH₂-)~1.2~36C3, C4, C6, C7
6 (-CH- of cyclopropyl)~0.7 (m)~10C4, C5, C7
7 (-CH₂- of cyclopropyl)~0.2-0.5 (m)~4C5, C6
1-OHVariable (broad s)-C1, C2

The flexible nature of the pentyl chain in this compound means it exists as a dynamic equilibrium of multiple conformations in solution. NMR spectroscopy can provide insight into the time-averaged conformation. auremn.org.br

The primary tool for this analysis is the measurement of three-bond proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By analyzing the ³JHH values along the pentyl backbone, the preferred rotamer populations (e.g., anti vs. gauche) can be estimated. For long-chain flexible molecules, these observed constants are a weighted average of the constants for all populated conformations. jst.go.jp

Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to identify through-space correlations between protons that are close in the molecule's 3D structure but not necessarily close in terms of bond connectivity. This can help to further refine the model of the predominant solution-state conformation. jst.go.jp

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study molecular processes that occur on the NMR timescale. numberanalytics.com For this compound, the key dynamic process is the rotation around the C-C single bonds of the pentyl chain. nih.gov

At room temperature, these rotations are typically fast, resulting in sharp, averaged NMR signals. However, as the temperature is lowered, the rate of rotation decreases. If the temperature is lowered sufficiently to a point where bond rotation becomes slow on the NMR timescale, separate signals for different conformers may be observed. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. From this temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. youtube.com This provides quantitative data on the molecule's flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. orgchemboulder.comresearchgate.net

For this compound, the key expected vibrational bands are:

O-H Stretch : A very strong and broad absorption in the IR spectrum is expected between 3200-3500 cm⁻¹ due to hydrogen bonding of the alcohol groups. libretexts.orglibretexts.org This band is typically weak in the Raman spectrum.

C-H Stretch : Absorptions just below 3000 cm⁻¹ in both IR and Raman spectra correspond to the C-H stretching of the sp³ hybridized carbons of the pentyl chain. C-H stretches for the cyclopropyl ring may appear slightly above 3000 cm⁻¹.

C-O Stretch : A strong C-O stretching vibration for the primary alcohol is expected in the IR spectrum in the range of 1050-1260 cm⁻¹. spectroscopyonline.com

Cyclopropane (B1198618) Ring Modes : The cyclopropane ring exhibits characteristic "ring breathing" and deformation modes, which can be observed in both IR and Raman spectra, although they are often more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)3200 - 3500Strong, BroadWeak
C-H stretch (cyclopropyl)3000 - 3100MediumMedium
C-H stretch (alkyl)2850 - 2960StrongStrong
CH₂ bend (scissoring)~1465MediumMedium
C-O stretch1050 - 1260StrongWeak-Medium
Cyclopropane ring deformation800 - 1050MediumMedium-Strong

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.

For this compound, under typical Electron Ionization (EI) conditions, the molecular ion peak (M⁺˙ at m/z 128) is expected to be of very low intensity or completely absent, a common characteristic for primary alcohols which fragment readily. youtube.comchemistrynotmystery.com

Key fragmentation pathways would include:

Alpha-Cleavage : This is a dominant fragmentation pathway for alcohols. libretexts.org Cleavage of the C1-C2 bond would result in the loss of a C₄H₉-cyclopropyl radical to form a highly stable, resonance-stabilized oxonium ion at m/z 31 ([CH₂=OH]⁺). This is often the base peak in the spectrum of primary alcohols. whitman.edu

Dehydration : The elimination of a water molecule (M-18) is another common fragmentation route for alcohols, which would produce a peak at m/z 110 corresponding to the cyclopropylpentene radical cation. youtube.comlibretexts.org

Chain Cleavage : Fragmentation at various points along the pentyl chain would produce a series of carbocation fragments separated by 14 mass units (CH₂).

Cyclopropyl Ring Fragmentation : Cleavage of the cyclopropyl ring itself can lead to characteristic loss of ethylene (B1197577) (28 amu) or propylene (B89431) (42 amu) from larger fragments.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₈H₁₆O. nih.gov

Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
128[C₈H₁₆O]⁺˙Molecular Ion (M⁺˙)
110[C₈H₁₄]⁺˙Dehydration (Loss of H₂O)
85[C₆H₁₃]⁺Cleavage of C2-C3 bond
69[C₅H₉]⁺Cleavage of C-C bond with cyclopropyl group
57[C₄H₉]⁺Alkyl chain cleavage
41[C₃H₅]⁺Allyl or cyclopropyl cation
31[CH₃O]⁺Alpha-cleavage

X-ray Crystallography of Crystalline Derivatives and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org Since this compound is a liquid at ambient temperatures, this technique would require either growing a single crystal at low temperatures or, more practically, preparing a suitable crystalline derivative.

Common crystalline derivatives for alcohols include esters (e.g., p-nitrobenzoate, 3,5-dinitrobenzoate) or urethanes (e.g., phenylurethane). These derivatives are typically solids with higher melting points and a greater propensity to form high-quality single crystals suitable for X-ray diffraction analysis. nih.govmdpi.com

A successful crystal structure determination would provide precise data on:

Bond Lengths and Angles : Accurate measurement of all bond lengths and angles within the molecule.

Conformation : The exact conformation of the molecule as it exists in the crystal lattice, revealing the torsional angles of the pentyl chain and the relative orientation of the cyclopropyl group.

Intermolecular Interactions : A detailed map of how the molecules pack in the crystal, including hydrogen bonding involving the hydroxyl group (or the derivative's functional groups) and other non-covalent interactions. caltech.edu

While no crystal structure for this compound or its derivatives is currently available, the technique remains the gold standard for obtaining unambiguous proof of molecular structure and solid-state conformation.

Theoretical and Computational Chemistry Studies of 5 Cyclopropylpentan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic structure and stability of 5-cyclopropylpentan-1-ol. These computational techniques provide a detailed picture of the molecule's electron distribution, orbital energies, and thermodynamic stability.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to studying molecular systems. For molecules containing cyclopropyl (B3062369) groups, ab initio methods have been used to investigate structural aspects and bonding properties. nih.gov These calculations can determine optimized geometries, bond lengths, and bond angles, providing a baseline for understanding the molecule's inherent stability.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to its energy. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations are instrumental in determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. Studies on similar cyclopropyl-containing molecules have utilized DFT to shed light on reaction mechanisms and selectivity. nih.gov For instance, DFT calculations have been employed to understand the ring-opening reactions of cyclopropyl groups, a key reactive feature of this class of compounds. scilit.com

Table 1: Computed Properties of Related Cyclopropyl Alkanols This table presents computed data for structurally related compounds to provide context for the expected properties of this compound.

Property1-Cyclopropylpropan-1-ol1-Cyclopropylcyclopentan-1-ol3-Cyclopropylpentane-1,5-diol
Molecular Formula C6H12OC8H14OC8H16O2
Molecular Weight 100.16 g/mol 126.20 g/mol 144.21 g/mol
XLogP3-AA 1.2N/A0.9
Hydrogen Bond Donor Count 112
Hydrogen Bond Acceptor Count 112
Rotatable Bond Count 214
Exact Mass 100.088815002 DaN/A144.115029749 Da
Topological Polar Surface Area 20.2 Ų20.2 Ų40.5 Ų
Heavy Atom Count 7910
Data sourced from PubChem. nih.govnih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule can adopt numerous conformations due to the rotation around its single bonds. A Potential Energy Surface (PES) is a conceptual and mathematical tool used to visualize the energy of a molecule as a function of its geometric parameters. longdom.org

The study of a PES helps to identify the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). longdom.org For this compound, the conformational landscape is determined by the orientation of the cyclopropyl group relative to the pentanol (B124592) chain and the torsions within the chain itself.

Computational methods, including molecular mechanics and quantum mechanical calculations, are employed to explore the PES. researchgate.net These methods can systematically vary bond angles and dihedral angles to map out the energy landscape. For similar molecules like cyclopropyl methyl ketone, computational studies have identified the most stable conformers, which are often the s-cis or s-trans forms, based on the relative orientation of the carbonyl group and the cyclopropyl ring. uwlax.edu In the case of this compound, the interactions between the hydroxyl group and the cyclopropyl ring, as well as steric effects along the pentyl chain, will dictate the preferred conformations. The hydroxyl group can also participate in intramolecular hydrogen bonding, which would further stabilize certain conformers.

Molecular Dynamics Simulations of this compound in Various Environments

An MD simulation would begin with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using a force field (in classical MD) or quantum mechanical methods (in ab initio MD). Newton's laws of motion are then used to propagate the system forward in time, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could provide valuable insights into:

Solvation: How the molecule interacts with solvent molecules, such as water or an organic solvent. This includes the formation and dynamics of hydrogen bonds between the hydroxyl group and the solvent.

Conformational Dynamics: How the molecule samples different conformations over time and the timescales of these transitions.

Aggregation: Whether molecules of this compound tend to self-associate in solution and the nature of these aggregates.

These simulations are powerful tools for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in real-world systems.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

A key reaction of interest for cyclopropyl-containing alcohols is the acid-catalyzed ring-opening of the cyclopropane (B1198618) ring. scilit.com Computational studies can model this process by calculating the structures and energies of the reactants, intermediates, transition states, and products. For example, DFT calculations have been successfully used to investigate the mechanism and selectivity of tandem Heck-cyclopropane ring-opening reactions in related alkenyl cyclopropyl diols. nih.gov These studies have shown how the coordination of a metal catalyst and the steric and electronic properties of the substrate influence the reaction pathway and outcome. nih.gov

In the context of this compound, computational studies could explore reactions such as:

Dehydration: The acid-catalyzed elimination of water to form alkenes.

Oxidation: The conversion of the primary alcohol to an aldehyde or carboxylic acid.

Ring-opening reactions: The cleavage of the C-C bonds in the cyclopropyl ring under various conditions.

By calculating the activation energies for different possible pathways, these studies can predict the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are based on the principle that the properties of a chemical are determined by its molecular structure.

To develop a QSPR model, a set of molecules with known properties is selected. For each molecule, a series of numerical descriptors are calculated that encode different aspects of its structure (e.g., topological, geometric, electronic). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the property of interest.

For this compound, QSPR models could be used to predict a wide range of chemical parameters, including:

Boiling point

Vapor pressure

Solubility

Octanol-water partition coefficient (logP)

For instance, the prediction of logP is crucial in drug discovery and environmental science. mdpi.com QSPR models for logP often use descriptors derived from quantum chemical calculations, such as atomic charges and orbital energies, to capture the electronic aspects of solute-solvent interactions. mdpi.com While specific QSPR studies focused solely on this compound may not exist, general models developed for alcohols or hydrocarbons could be applied to estimate its properties. The accuracy of these predictions would depend on the applicability domain of the model and the presence of similar structures in its training set.

5 Cyclopropylpentan 1 Ol As a Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Polycyclic and Heterocyclic Scaffolds

5-Cyclopropylpentan-1-ol serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the formation of heterocyclic ring systems. The presence of both a reactive hydroxyl group and a lipophilic cyclopropyl-terminated alkyl chain allows for its incorporation into larger, more complex molecules.

A notable application of this compound is in the synthesis of quinoline (B57606) derivatives, which are important heterocyclic scaffolds in medicinal chemistry. In one study, the alcohol was utilized in a nucleophilic substitution reaction with a protected 2-chloroquinoline (B121035) derivative. The reaction, facilitated by a strong base such as sodium hydride, results in the formation of an ether linkage, attaching the 5-cyclopropylpentyl side chain to the quinoline core. This transformation is a key step in the synthesis of analogs of 8-hydroxyeicosatetraenoic acid (8-HETE), which are evaluated for their activity as nuclear receptor activators.

The synthesis of the requisite this compound for this process begins with the cyclopropanation of ethyl hept-6-enoate, followed by reduction of the resulting ester to the primary alcohol. This multi-step preparation highlights the deliberate introduction of the cyclopropyl (B3062369) moiety for specific structure-activity relationship studies.

While direct examples of this compound in the synthesis of polycyclic scaffolds are not extensively documented in the literature, the unique properties of the cyclopropyl group suggest its potential in such applications. The strained three-membered ring can participate in various ring-opening and rearrangement reactions, which are powerful strategies for the construction of complex polycyclic systems. The long alkyl chain in this compound could serve to position the cyclopropyl group for intramolecular reactions, leading to the formation of intricate carbocyclic frameworks.

Intermediate in the Construction of Advanced Organic Molecules

The role of this compound as an intermediate extends to the construction of various advanced organic molecules where the introduction of a specific lipophilic side chain is desired. Its utility is demonstrated in the synthesis of biologically active compounds, where the cyclopropyl-terminated chain can influence the molecule's interaction with biological targets.

The following table outlines the key reaction steps involving this compound in the synthesis of a quinoline-based 8-HETE analog:

StepReactantsReagents and ConditionsProductYield (%)
1This compound, 3-Dimethoxymethyl-2-chloroquinolineNaH, NMP, 0°C to rt, 12 h3-Dimethoxymethyl-2-(5-cyclopropylpentyloxy)-quinoline88
23-Dimethoxymethyl-2-(5-cyclopropylpentyloxy)-quinolinePTSA, THF/H2O, reflux, 4 h2-(5-Cyclopropylpentyloxy)-quinoline-3-carbaldehyde99
32-(5-Cyclopropylpentyloxy)-quinoline-3-carbaldehydePropargyl bromide, Mg, HgCl2, Et2O, -78°C to rt, 2 h1-(2-(5-Cyclopropylpentyloxy)quinolin-3-yl)but-3-yn-1-ol96

This sequence demonstrates how this compound serves as a key intermediate, enabling the introduction of a specific structural motif that is critical for the biological activity of the final product.

Derivatization for the Development of New Synthetic Reagents

While specific examples of the derivatization of this compound to create new synthetic reagents are not prevalent in the literature, its chemical structure offers several possibilities for such transformations. The primary alcohol functionality is a versatile handle for the introduction of various reactive groups.

For instance, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid. These derivatives could then be employed in a wide range of synthetic transformations, such as Wittig reactions, reductive aminations, or amide bond formations, to construct more complex molecules.

Furthermore, the hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. This would transform the molecule into an electrophilic building block, capable of reacting with a variety of nucleophiles to introduce the 5-cyclopropylpentyl moiety into different molecular scaffolds.

The cyclopropyl group itself can also be a site of reactivity, particularly in the presence of transition metal catalysts. Ring-opening reactions of the cyclopropane (B1198618) could lead to the formation of linear or branched alkyl chains with specific functionalization patterns, providing access to a diverse range of synthetic intermediates.

The potential derivatizations of this compound are summarized in the table below:

Functional Group TransformationPotential Reagent ClassPotential Applications
Oxidation of the alcoholAldehydes, Carboxylic AcidsWittig reactions, Reductive aminations, Amide couplings
Conversion to a leaving groupAlkyl Tosylates, Alkyl MesylatesNucleophilic substitution reactions
Ring-opening of the cyclopropaneOrganometallic reagentsFormation of functionalized alkyl chains

These potential derivatizations highlight the versatility of this compound as a starting material for the development of new and useful synthetic reagents.

Role in the Synthesis of Functional Organic Materials Precursors

The incorporation of cyclopropyl groups into organic materials is an area of growing interest due to the unique electronic and steric properties of the three-membered ring. While the direct application of this compound in the synthesis of functional organic materials precursors is not widely reported, its structure suggests potential in this field.

The long alkyl chain of this compound could act as a flexible spacer in the design of liquid crystals or polymers. The terminal cyclopropyl group could influence the packing and electronic properties of the resulting materials. For example, attachment of a mesogenic (liquid-crystal forming) unit to the hydroxyl group of this compound could lead to the formation of novel liquid crystalline materials with unique phase behavior.

In the realm of polymer chemistry, this compound could be converted into a monomer and incorporated into polymer chains. For example, esterification of the alcohol with acrylic acid or methacrylic acid would yield a cyclopropyl-containing monomer that could be polymerized to create polymers with tailored properties. The presence of the cyclopropyl groups in the polymer side chains could affect properties such as glass transition temperature, solubility, and thermal stability.

The potential applications of this compound in the synthesis of precursors for functional organic materials are outlined in the table below:

Material ClassPotential PrecursorPotential Properties/Applications
Liquid CrystalsMesogen-functionalized this compoundNovel phase behavior, electro-optical devices
Polymers(Meth)acrylate esters of this compoundModified thermal and mechanical properties

Although still a nascent area of research, the unique combination of a reactive handle and a cyclopropyl-terminated alkyl chain makes this compound an intriguing building block for the future development of novel functional organic materials.

Comparative Studies of Analogues and Derivatives of 5 Cyclopropylpentan 1 Ol

Influence of Alkyl Chain Length and Branching on Chemical Properties

The structure of an alcohol, particularly the length and branching of its carbon chain, significantly influences its chemical reactivity and physical properties. fiveable.me In the class of cyclopropyl (B3062369) alkyl alcohols, these variations affect reaction outcomes and rates by modifying steric hindrance and the electronic properties of the molecule.

Research Findings:

Reactivity and Chain Length: In homologous series of alcohols, increasing the alkyl chain length can impact reactivity. For straight-chain primary alcohols, longer chains can enhance the stability of carbocation intermediates that may form during certain substitution and elimination reactions. fiveable.me However, for reactions where the alcohol's hydroxyl group acts as a directing group, such as in some cyclopropanations, the distance of a reactive site (like a double bond) from this directing group is critical. If a double bond is positioned too far down the alkyl chain from the cyclopropyl carbinol core, the diastereoselectivity of the reaction can be lost. nih.gov

Branching and Steric Hindrance: Branching in the alkyl chain, especially near the hydroxyl group, introduces steric hindrance. This can impede the approach of reagents, thereby slowing down reaction rates compared to a linear analogue like 5-cyclopropylpentan-1-ol. fiveable.me For example, a branched-chain isomer would likely exhibit lower reactivity in SN2-type reactions.

Physical Properties: The physical properties of alcohols are dependent on the balance between the polar hydroxyl group and the nonpolar alkyl chain. latech.edu As the alkyl chain length increases in the cyclopropyl alkanol series, the nonpolar character becomes more dominant, leading to decreased solubility in water and higher boiling points due to increased van der Waals forces. Branching tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight because the more compact, spherical shape reduces the surface area for intermolecular forces.

Interactive Data Table: Estimated Physical Properties vs. Alkyl Chain Structure

This table illustrates general trends. Actual values may vary.

Compound NameStructureChain TypeExpected Boiling Point TrendExpected Water Solubility Trend
3-Cyclopropylpropan-1-olc-C₃H₅(CH₂)₃OHLinearLowerHigher
This compound c-C₃H₅(CH₂)₅OHLinearBaselineBaseline
7-Cyclopropylheptan-1-olc-C₃H₅(CH₂)₇OHLinearHigherLower
5-Cyclopropyl-2-methylpentan-1-olc-C₃H₅(CH₂)₂CH(CH₃)CH₂OHBranchedLower than linear C6 analogueHigher than linear C6 analogue

Effects of Cyclopropyl Ring Substitution on Reactivity

The reactivity of the cyclopropane (B1198618) ring is significantly governed by its inherent ring strain and the electronic nature of its substituents. researchgate.netnih.gov Introducing substituents onto the cyclopropyl ring of a cyclopropyl alkyl alcohol can dramatically alter its reaction pathways, particularly in ring-opening reactions.

Research Findings:

Donor-Acceptor Cyclopropanes: A common strategy in synthesis involves creating "donor-acceptor" (D-A) cyclopropanes, where one substituent is an electron-donating group (like an alkyl or aryl group) and another is an electron-accepting group. researchgate.netbohrium.com This polarization of the C1-C2 bond enhances the cyclopropane's reactivity toward nucleophiles and directs the attack to a specific carbon. researchgate.netbohrium.com

Enhanced Reactivity: Cyclopropanes featuring an electron-accepting group are potent σ-electrophiles that can undergo polar reactions with nucleophiles. nih.gov The presence of an additional substituent, such as an aryl group, on the cyclopropyl ring can lead to faster reaction rates compared to unsubstituted analogues. researchgate.net

Reaction Pathways: The type of substituent can dictate the reaction mechanism. For instance, cyclopropyl derivatives can undergo ring-opening/cyclization reactions through radical pathways. beilstein-journals.orgnih.gov The formation of a cyclopropyl-substituted carbon radical is a common intermediate step in these transformations. beilstein-journals.orgnih.gov The nature of the substituents on the ring will influence the stability of this radical and the subsequent reaction products.

Interactive Data Table: Effect of Cyclopropyl Substitution on Reactivity

This table presents generalized reactivity trends for substituted cyclopropanes.

Substituent Type at C2Example SubstituentElectronic EffectPolarization of C1-C2 BondExpected Reactivity in Nucleophilic Ring-Opening
None (H)-HNeutralLowLow
Electron-Donating-CH₃ (Alkyl)DonorModerateModerate
Electron-Donating-C₆H₅ (Aryl)DonorHighHigh researchgate.net
Electron-Withdrawing-CO₂Et (Ester)AcceptorHigh (at C1)High (serves as activating group) scispace.com

Positional Isomerism of the Hydroxyl Group and its Chemical Consequences

Positional isomers are compounds with the same molecular formula but differ in the position of a functional group on the carbon chain. creative-chemistry.org.ukdocbrown.info For a cyclopropyl-substituted pentanol (B124592), the hydroxyl group can be located at different carbons along the pentyl chain, leading to primary, secondary, or tertiary alcohols with distinct chemical behaviors.

Research Findings:

Classes of Alcohols: this compound is a primary alcohol. Its positional isomers, such as 5-cyclopropylpentan-2-ol (B13588996) or 1-cyclopropylpentan-1-ol, would be secondary alcohols. The classification (primary, secondary, tertiary) is critical as it dictates the products of oxidation. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. latech.edu Tertiary alcohols are resistant to oxidation under typical conditions. latech.edu

Reaction Mechanisms: The position of the hydroxyl group affects the stability of potential carbocation intermediates, influencing the rates and products of dehydration and substitution reactions. For example, in an E1 dehydration reaction, an isomer that can form a more stable secondary or tertiary carbocation will react faster than one that would form a primary carbocation.

Steric and Electronic Effects: The accessibility of the hydroxyl group to reagents is governed by its position. researchgate.net A primary alcohol like this compound is sterically unhindered. In contrast, a secondary alcohol like 5-cyclopropylpentan-2-ol has more steric bulk around the hydroxyl group, which can affect the kinetics of reactions involving this group. The proximity of the cyclopropyl group to the hydroxyl function also matters. In 1-cyclopropylpentan-1-ol, the hydroxyl group is directly attached to a carbon adjacent to the ring, making it a cyclopropylcarbinol. These systems have unique reactivity, often involving ring-opening or rearrangement due to the electronic properties of the cyclopropyl group. chemicalbook.com

Interactive Data Table: Chemical Differences Among Positional Isomers of Cyclopropylpentanol

Compound NameStructureAlcohol ClassTypical Oxidation ProductReactivity in SN2 Reactions
This compound c-C₃H₅(CH₂)₄CH₂OHPrimaryAldehyde, then Carboxylic AcidHigh
5-Cyclopropylpentan-2-olc-C₃H₅(CH₂)₃CH(OH)CH₃SecondaryKetoneModerate
1-Cyclopropylpentan-1-olCH₃(CH₂)₃CH(OH)c-C₃H₅Secondary (Cyclopropylcarbinol)Ketone / Potential RearrangementModerate

Stereochemical Implications in Analogous Cyclopropyl Alcohols

Stereochemistry is a critical aspect of the chemistry of cyclopropyl alcohols, as the rigid three-membered ring provides a platform for controlling the three-dimensional arrangement of atoms during reactions. nih.govacs.org

Research Findings:

Directed Reactions: The hydroxyl group in allylic and alkenyl cyclopropyl carbinols can act as a powerful directing group in stereoselective reactions like Simmons-Smith cyclopropanation and epoxidation. nih.govunl.pt This directing effect, stemming from the formation of an intermediate zinc alkoxide, ensures that the reagent is delivered to one face of the double bond, resulting in a single diastereomer. nih.govnih.gov The rigidity of the cyclopropyl core is essential for this high degree of stereocontrol. nih.gov

Stereospecificity: Reactions on molecules containing a cyclopropyl alcohol moiety can be highly stereospecific. For example, the cyclopropanation of (E)- and (Z)-alkenyl cyclopropyl carbinols proceeds stereospecifically to yield the corresponding trans- and cis-disubstituted bicyclopropane products, respectively. nih.gov

Configurationally Stable Intermediates: In reactions such as the carbometalation of cyclopropenes, the resulting cyclopropyl-metal intermediates are often configurationally stable. This means they can be trapped with various electrophiles with retention of configuration, allowing for the synthesis of polysubstituted cyclopropanes as single regio- and diastereomers. acs.org

Ring-Opening Stereochemistry: The stereochemistry of the starting cyclopropyl alcohol can dictate the stereochemical outcome of ring-opening reactions. For instance, the ring-opening of cyclopropylcarbinols with mercury(II) salts can proceed with defined stereoselectivity to form acyclic products. acs.org

Structure-Reactivity Relationships within the Cyclopropyl Alkyl Alcohol Class

The chemical behavior of cyclopropyl alkyl alcohols is a complex interplay of the properties of the alkyl chain, the hydroxyl group, and the unique cyclopropyl ring. Understanding the relationship between their structure and reactivity is key to their application in synthesis. researchgate.net

Key Relationships:

Ring Strain and Reactivity: The inherent strain energy of the cyclopropane ring (over 100 kJ/mol) is a primary driver for its reactivity, particularly in ring-opening reactions. researchgate.netnih.gov This stored energy can be released to promote transformations that are thermodynamically favorable.

The Hydroxyl Group as a Modulator: The hydroxyl group's role extends beyond that of a simple functional group.

Directing Group: It can direct the stereochemical course of reactions on nearby functional groups, such as double bonds. nih.gov

Activating Group: In cyclopropanols, homolytic cleavage of the O-H bond can initiate radical ring-opening and cyclization cascades. beilstein-journals.orgnih.gov

Positional Influence: Its position determines the alcohol's class (primary, secondary), dictating oxidation products and influencing the kinetics of substitution and elimination reactions. latech.edu

Electronic Effects of Substituents: The reactivity of the cyclopropane ring itself is highly sensitive to substituents. Electron-withdrawing groups activate the ring for nucleophilic attack, while donor-acceptor substitution patterns create highly polarized, reactive systems. researchgate.netnih.govbohrium.com

Alkyl Chain as a Spacer: The alkyl chain connecting the cyclopropyl ring and the hydroxyl group acts as a spacer. Its length and branching influence physical properties (boiling point, solubility) and can modulate reactivity through steric hindrance and by affecting the distance between interacting functional groups. fiveable.menih.gov Longer, more flexible chains can reduce the influence of one functional group upon the other.

Emerging Research Directions and Future Prospects for 5 Cyclopropylpentan 1 Ol Research

Development of Novel and Efficient Synthetic Routes with Reduced Environmental Impact

The synthesis of 5-cyclopropylpentan-1-ol and its analogs is an area where green chemistry principles can be impactful. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents or produce significant waste. Future research will likely focus on developing more atom-economical and environmentally benign methods.

One promising direction is the application of catalytic hydrogen borrowing, or hydrogen autotransfer, reactions. This approach could enable the direct alkylation of a ketone with an alcohol, where a pendant leaving group on either reaction partner facilitates the formation of the cyclopropane (B1198618) ring. acs.org Another avenue involves the use of biocatalysis, employing engineered enzymes for the stereoselective construction of cyclopropyl (B3062369) ketones, which can then be reduced to the corresponding alcohols like this compound. nih.govutdallas.edu Such chemoenzymatic strategies offer the potential for high selectivity and reduced environmental impact. nih.govutdallas.edu

Furthermore, methods that utilize safer and more sustainable reagents are being explored. For instance, a patented method describes the preparation of cyclopropyl carbinol from cyclopropane ester using sodium borohydride (B1222165) in a polar solvent, a process that avoids high temperatures and pressures and aligns with green chemistry requirements. google.com Tandem reactions that create multiple bonds in a single pot operation also represent a powerful strategy for the efficient synthesis of cyclopropyl alcohols. nih.gov

Table 1: Comparison of Potential Green Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Hydrogen BorrowingHigh atom economy, reduced wasteDevelopment of efficient and selective catalysts, optimization of reaction conditions.
Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditionsEngineering of robust enzymes, substrate scope expansion.
Greener Reagent ProtocolsUse of less hazardous materials, simplified workupIdentification of effective and safe reducing agents and solvents.
Tandem ReactionsIncreased molecular complexity in a single step, high efficiencyDesign of novel one-pot multi-step reaction sequences.

Exploration of Advanced Catalytic Applications for this compound Derivatives

The derivatives of this compound hold considerable promise as ligands or substrates in advanced catalysis. The cyclopropyl group can influence the steric and electronic properties of a molecule, which can be advantageous in catalyst design. researchgate.net The hydroxyl group provides a convenient handle for derivatization into various ligands, such as phosphines, amines, or N-heterocyclic carbenes, which are crucial in transition-metal catalysis.

Future research could explore the use of this compound derivatives as ligands in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in chemical transformations. nih.gov The unique strain energy of the cyclopropane ring might also be harnessed to modulate the catalytic activity. nih.govmdpi.com For instance, derivatives of this compound could be employed in rhodium-catalyzed asymmetric ring-opening reactions or palladium-catalyzed cross-coupling reactions. digitellinc.comacs.org

Moreover, the molecule itself can be a substrate in catalytic reactions that selectively functionalize either the cyclopropane ring or the alkyl chain. For example, palladium-catalyzed C-H activation directed by the hydroxyl group could lead to the selective olefination or arylation of the pentyl chain. nih.gov

Deeper Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are expected to play a pivotal role in elucidating the intricate reaction mechanisms involving this compound. The high ring strain of cyclopropane (approximately 27.6 kcal/mol) and its unique bonding characteristics make it a fascinating subject for theoretical studies. masterorganicchemistry.com

Computational investigations can provide deep insights into the transition states and intermediates of reactions involving the cyclopropyl group, such as ring-opening reactions that can proceed via radical or cationic pathways. nih.govnih.govresearchgate.net For instance, DFT calculations can help predict the regioselectivity and stereoselectivity of such reactions, guiding experimental design. nih.gov Understanding the nature of intermediates like the cyclopropylcarbinyl cation and its rearrangement to homoallylic cations is crucial for controlling reaction outcomes. nih.govrsc.org

Furthermore, computational studies can aid in the design of catalysts for reactions involving this compound and its derivatives. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst will be most effective and selective. nih.gov The influence of the hydroxyl group as a directing group in C-H activation can also be rationalized and predicted through DFT calculations. rsc.org

Table 2: Potential Applications of Computational Chemistry in this compound Research

Area of InvestigationComputational MethodPotential Insights
Reaction MechanismsDFT, ab initio methodsElucidation of transition state structures, reaction pathways, and selectivity. nih.govnih.gov
Catalyst DesignMolecular modeling, DFTPrediction of catalyst performance, rational design of novel catalysts. nih.gov
Spectroscopic AnalysisQuantum chemical calculationsInterpretation and prediction of NMR, IR, and other spectroscopic data. nih.gov
Thermochemical PropertiesHigh-level computational methodsAccurate determination of ring strain energy, bond dissociation energies, and heats of formation. masterorganicchemistry.comresearchgate.net

Integration of this compound into Supramolecular Chemistry and Nanotechnology (if applicable to its structure)

The amphiphilic nature of this compound, with its nonpolar cyclopropylpentyl tail and polar hydroxyl head, makes it a potential candidate for integration into supramolecular assemblies and nanomaterials. Host-guest chemistry, a central concept in supramolecular chemistry, could be explored with this molecule. wikipedia.org

For instance, the cyclopropyl moiety could act as a guest, fitting into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. researchgate.netnih.govthno.org This encapsulation could modify the solubility and reactivity of this compound, opening up possibilities for controlled release applications or for protecting the cyclopropyl group from unwanted reactions.

In nanotechnology, the self-assembly of this compound or its derivatives into structures like micelles or vesicles in aqueous media could be investigated. These nanostructures could serve as delivery vehicles for hydrophobic drugs or as templates for the synthesis of novel nanomaterials. The presence of the cyclopropyl group could impart unique packing properties and stability to these assemblies.

Design of Novel Chemical Transformations Utilizing Unique Features of the Cyclopropyl and Hydroxyl Groups

The concurrent presence of a strained cyclopropane ring and a primary hydroxyl group in this compound offers a platform for the design of novel chemical transformations that leverage the distinct reactivity of each functional group.

The ring-opening of the cyclopropane is a particularly attractive transformation, as it can lead to a variety of linear, functionalized molecules. nih.govbeilstein-journals.orgresearchgate.net Research could focus on developing selective catalytic methods for the ring-opening of this compound, triggered by the hydroxyl group acting as an internal nucleophile or directing group. nih.gov For example, acid-catalyzed ring-opening in the presence of various nucleophiles could lead to a diverse range of 1,8-disubstituted octane (B31449) derivatives. nih.gov

Conversely, the hydroxyl group can be the site of transformation, with the cyclopropyl group influencing the reaction's outcome. Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid without affecting the cyclopropane ring is a key transformation. nih.govnih.govkhanacademy.org The resulting cyclopropyl-substituted aldehydes and carboxylic acids are valuable synthetic intermediates. acs.org Furthermore, the development of tandem reactions that involve both the hydroxyl group and the cyclopropane ring could lead to the rapid construction of complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for 5-cyclopropylpentan-1-ol, and how are reaction efficiencies validated?

The compound is typically synthesized via cyclopropanation of pentenol derivatives or alkylation of cyclopropane-containing precursors. Key steps include optimizing reaction conditions (e.g., temperature, catalyst selection) and validating purity using NMR, mass spectrometry (MS), and HPLC. For novel pathways, reproducibility requires full experimental documentation, including side-product analysis and yield optimization trials .

Q. How should researchers characterize the purity and structural identity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclopropane ring integrity and hydroxyl group positioning.
  • High-resolution MS for molecular formula verification.
  • Chromatographic methods (GC/HPLC) to assess purity. Novel compounds require comparison with spectral databases or synthetic standards, while known compounds must cross-reference published data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Use fume hoods to avoid inhalation of vapors/aerosols.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at room temperature, away from oxidizers.
  • Dispose of waste via licensed facilities, adhering to local regulations .

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring stability during this compound synthesis?

Stability challenges arise from ring strain. Strategies include:

  • Using sterically hindered catalysts to minimize side reactions.
  • Controlling reaction pH and temperature to prevent ring-opening.
  • Post-synthesis stabilization via derivatization (e.g., esterification of the hydroxyl group) .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Perform multi-solvent NMR experiments to assess solvent-induced shifts.
  • Compare experimental data with DFT-calculated spectra for conformational analysis.
  • Validate using alternative techniques (e.g., X-ray crystallography or IR spectroscopy) .

Q. What methodologies are suitable for studying this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
  • Molecular docking simulations to predict interaction sites, followed by mutagenesis studies for validation.
  • In vitro assays (e.g., enzyme inhibition) using purified proteins or cell lines .

Q. How can researchers ensure reproducibility of kinetic studies involving this compound?

  • Document reaction conditions (e.g., solvent purity, humidity, inert atmosphere use).
  • Provide raw data (e.g., time-resolved spectroscopy curves) in supplementary materials.
  • Use internal standards (e.g., deuterated analogs) for quantitative analysis .

Q. What factors influence the compound’s stability under long-term storage?

  • Light exposure : Store in amber glass to prevent photodegradation.
  • Moisture : Use desiccants or inert gas purging.
  • Temperature : Avoid freezing/thawing cycles; stability studies should monitor degradation via periodic HPLC .

Q. How can the compound’s potential bioactivity be systematically explored?

  • Tiered screening : Start with high-throughput assays (e.g., antimicrobial disk diffusion), followed by dose-response studies in model organisms (e.g., C. elegans).
  • Metabolomic profiling to identify metabolic pathway interactions.
  • Toxicology assessments using cell viability assays (e.g., MTT) .

Q. What are best practices for presenting conflicting data in publications?

  • Clearly separate observations from interpretations in the results section.
  • Use tables to juxtapose contradictory findings (e.g., varying catalytic yields) and discuss possible sources (e.g., impurity batches, instrumental drift).
  • Cite prior studies with similar discrepancies and propose validation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.